2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound characterized by its chloro, methyl, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-chloro-4,6-dimethylpyridine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new drugs.
Medicine
The compound has been investigated for its medicinal properties, including potential anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industry, this compound can be used in the production of advanced materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine: : Lacks the oxadiazole ring, resulting in different chemical properties.
5-Phenyl-1,2,4-oxadiazole derivatives: : Similar oxadiazole structure but different substituents on the pyridine ring.
Uniqueness
2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of chloro, methyl, and oxadiazole groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-8-10(2)17-13(16)12(9)14-18-15(20-19-14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHKEVZJUEABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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